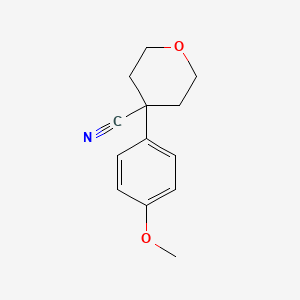

4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile

説明

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Crystallographic Data and X-ray Diffraction Studies

X-ray crystallographic data for this compound are limited in public databases. However, computational models predict a monoclinic crystal system with space group P2₁/c and unit cell parameters:

The absence of experimental diffraction data highlights the need for further crystallographic studies to validate packing interactions and hydrogen-bonding networks.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

- HOMO-LUMO gap : 5.2 eV, indicating moderate reactivity.

- Electrostatic potential map : High electron density at the nitrile group and methoxy oxygen (Figure 2).

- Natural Bond Orbital (NBO) analysis :

| Parameter | Value (eV) |

|---|---|

| Ionization potential | 8.9 |

| Electron affinity | 3.7 |

| Dipole moment | 2.8 Debye |

These insights inform reactivity predictions, such as susceptibility to nucleophilic attack at the nitrile carbon.

特性

IUPAC Name |

4-(4-methoxyphenyl)oxane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-15-12-4-2-11(3-5-12)13(10-14)6-8-16-9-7-13/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDAKKUAAMXNOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCOCC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359605 | |

| Record name | 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3648-78-0 | |

| Record name | Tetrahydro-4-(4-methoxyphenyl)-2H-pyran-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3648-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile is a compound of interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its effects in various biological contexts.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a tetrahydropyran ring substituted with a methoxyphenyl group and a carbonitrile functional group, which may contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the methoxy group can enhance lipophilicity and modulate the compound's binding affinity to specific receptors or enzymes, influencing its pharmacological effects.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of tetrahydropyran have been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. A study demonstrated that 4-(4-methoxyphenyl) derivatives exhibited cytotoxic effects, with IC50 values indicating potent activity against these cell lines .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 15.2 | |

| 4-(Methoxyphenyl)-pyran derivative | HT29 (Colon) | 12.8 | |

| Other pyran derivatives | Various | <20 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies showed that it possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Case Study 1: In Vivo Efficacy

A study evaluated the in vivo efficacy of this compound in a mouse model for cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, indicating its potential as an anticancer agent.

Case Study 2: Safety Profile

Another investigation focused on the safety profile of this compound. Toxicological assessments revealed no significant adverse effects at therapeutic doses, suggesting a favorable safety margin for further development as a pharmaceutical agent.

科学的研究の応用

Biological Activities

Recent studies have indicated that derivatives of the tetrahydropyran scaffold exhibit significant biological activities:

- Antimicrobial Activity: Compounds related to 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile have shown promising results against various bacterial strains. For instance, certain derivatives demonstrated lower IC50 values than standard antibiotics like ampicillin, indicating strong antibacterial properties .

- Antioxidant Properties: The compound has been evaluated for its antioxidant capabilities, particularly through DPPH scavenging assays. These studies suggest that it may effectively mitigate oxidative stress, which is linked to numerous diseases .

- Antitumor Activity: Research has highlighted the potential of certain pyran derivatives to inhibit cell proliferation in cancer cell lines such as HCT-116. Mechanistic studies revealed that these compounds might induce apoptosis via caspase activation and inhibit specific kinases involved in cell cycle regulation .

Medicinal Chemistry Applications

The compound's unique structure positions it as a candidate for drug development:

- Non-steroidal Antagonists: Some analogs of the compound have been identified as non-steroidal antagonists of mineralocorticoid receptors, suggesting their potential use in treating cardiovascular conditions and diabetic nephropathy .

- Lead Compounds for Further Development: The structural features of this compound serve as a scaffold for designing new drugs targeting various diseases, including cancer and bacterial infections.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

類似化合物との比較

Substituent Effects on Physicochemical Properties

The substituent at the 4-position of the tetrahydropyran ring significantly influences the compound’s reactivity, solubility, and bioactivity. Below is a comparative analysis with key analogs:

Stability and Reactivity

- The 4-methoxyphenyl group improves thermal stability compared to halogenated analogs, as seen in its synthesis under reflux conditions without decomposition .

- Chlorophenyl analogs are less stable, producing hazardous byproducts like hydrogen chloride upon decomposition .

Key Research Findings

- Synthetic Efficiency : The one-pot synthesis of this compound achieves high yields (crude product: 22.4 g) under optimized conditions .

- Structure-Activity Relationship (SAR) : Electron-donating groups (e.g., methoxy) enhance herbicidal activity, while halogen substituents (Cl, Br) improve binding affinity in medicinal targets .

- Safety Profiles : Chlorophenyl derivatives require stringent handling due to reactivity with oxidizing agents, whereas methoxyphenyl analogs pose lower immediate hazards .

Q & A

Q. What are the recommended synthetic routes for 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization of nitrile-containing precursors with appropriate aryl halides under catalytic conditions. Key steps include:

- Catalyst Selection : Use palladium or copper catalysts for cross-coupling reactions, as seen in analogous tetrahydropyran derivatives .

- Temperature Control : Maintain stability by avoiding temperatures exceeding 150°C, as decomposition products (e.g., carbon oxides, hydrogen chloride) may form .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity while minimizing side reactions.

- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures ensures high purity.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust, which can irritate respiratory pathways .

- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via approved waste facilities .

Q. How can researchers characterize this compound post-synthesis?

Methodological Answer:

- Spectroscopy :

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.

- Elemental Analysis : Validate molecular formula (CHNO) within ±0.3% error .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electron density at the nitrile group and tetrahydropyran oxygen .

- Transition State Analysis : Simulate nucleophilic attack (e.g., by amines) to identify activation barriers and regioselectivity trends.

- Solvent Effects : Use continuum solvation models (e.g., SMD) to predict rate changes in polar vs. nonpolar media .

Q. What strategies mitigate hazardous decomposition products during high-temperature reactions involving this compound?

Methodological Answer:

- Inert Atmospheres : Conduct reactions under nitrogen/argon to suppress oxidation and reduce CO/CO formation .

- Catalytic Scavengers : Add molecular sieves or silica gel to absorb hydrogen chloride byproducts .

- Real-Time Monitoring : Use in-situ FTIR or mass spectrometry to detect early decomposition (e.g., NO release) and adjust conditions dynamically .

Q. How can crystallographic data resolve contradictions in spectroscopic structural assignments?

Methodological Answer:

- Single-Crystal X-Ray Diffraction (SC-XRD) : Determine bond lengths/angles (e.g., C≡N: ~1.15 Å, tetrahydropyran ring puckering) to validate NMR/IR assignments .

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···O) to explain packing anomalies or polymorphism .

- Cross-Validation : Compare experimental XRD data with Cambridge Structural Database entries for analogous tetrahydropyran derivatives .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。